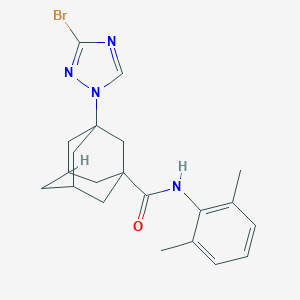
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide, commonly known as BAY 73-6691, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of soluble guanylate cyclase, which plays a crucial role in the regulation of the cardiovascular system. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases.
作用機序
BAY 73-6691 acts as a potent and selective inhibitor of soluble guanylate cyclase, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of the cardiovascular system by promoting vasodilation and inhibiting platelet aggregation.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models. It also has anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of cardiovascular diseases.
実験室実験の利点と制限
BAY 73-6691 is a potent and selective inhibitor of soluble guanylate cyclase, which makes it a valuable tool for studying the role of cGMP in the regulation of the cardiovascular system. However, its high potency and selectivity may also limit its use in certain experiments, where a less potent or less selective inhibitor may be more appropriate.
将来の方向性
1. Investigation of the potential therapeutic applications of BAY 73-6691 in other cardiovascular diseases, such as atherosclerosis and stroke.
2. Development of more potent and selective inhibitors of soluble guanylate cyclase for use in experimental and clinical settings.
3. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of BAY 73-6691.
4. Evaluation of the safety and efficacy of BAY 73-6691 in clinical trials for the treatment of cardiovascular diseases.
合成法
The synthesis of BAY 73-6691 involves the reaction of 1-ethyl-3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromoaniline to produce the desired compound.
科学的研究の応用
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, such as pulmonary hypertension, heart failure, and peripheral arterial disease. It has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models.
特性
製品名 |
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C12H11BrFN3O |
分子量 |
312.14 g/mol |
IUPAC名 |
4-bromo-1-ethyl-N-(2-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-2-17-7-8(13)11(16-17)12(18)15-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,15,18) |
InChIキー |
KZAOHYPRHSJEGL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)
methanone](/img/structure/B213934.png)






![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
![ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B213951.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)